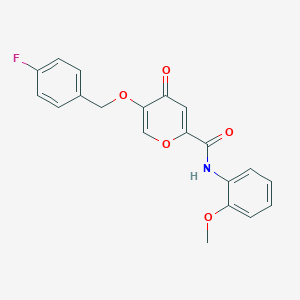

5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO5/c1-25-17-5-3-2-4-15(17)22-20(24)18-10-16(23)19(12-27-18)26-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKGHSOZAEBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:

Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the hydroxyl group of the pyranone ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation reaction, where the carboxylic acid group of the pyranone ring reacts with an amine group of the methoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the pyranone ring, resulting in the formation of hydroxyl derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds and aromatic groups. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Wirkmechanismus

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups can interact with hydrophobic pockets of the target protein, while the pyranone ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target protein, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Pyran/Pyrrole Derivatives

Example : 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide ()

- Structural Differences : Incorporates a tetrahydro-2H-pyran ring and a pyrrole-carboxamide scaffold, with additional phenyl and isopropyl substituents.

- Functional Implications: The tetrahydro-pyran moiety may enhance solubility compared to the planar pyran system in the target compound.

Chromen-4-One Carboxamides

Example : N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2, )

- Structural Differences : Replaces the pyran ring with a chromen-4-one system. The 2-fluorophenyl and 2-methoxybenzamide groups are retained but positioned on a fused benzene ring.

- Functional Implications : The chromen-4-one core may confer distinct π-π stacking interactions, altering binding kinetics in biological targets. However, the increased aromaticity could reduce solubility .

Complex Heterocyclic Carboxamides

Example : (E)-6-(((...)Hexan-1-Aminium Chloride (Compound 26, )

- Structural Differences: Features a phosphonoethyl-triazole linker and a hydrazinyl-oxoacetamido side chain.

- Functional Implications: The charged phosphonoethyl group enhances water solubility but may limit blood-brain barrier penetration. This highlights a trade-off between pharmacokinetics and structural complexity in drug design .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Hydrogen Bonding Patterns : The target compound’s 4-oxo and carboxamide groups enable strong hydrogen-bonding interactions, akin to Etter’s graph set analysis principles for crystal engineering . This contrasts with chromen-4-one analogs, where fewer H-bond acceptors may reduce crystallinity.

- Bioactivity Trends : Fluorinated benzyl ethers (e.g., in ) are associated with improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. However, bulkier substituents (e.g., isopropyl in ) may compromise bioavailability.

- Synthetic Challenges : By-products like Compound 26 () underscore the need for precise reaction control in multi-step syntheses involving fluorinated intermediates.

Notes

Limitations : Direct bioactivity data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence; comparisons are structurally inferred.

Synthetic Optimization : suggests that high-yield routes for fluorinated benzyl ethers (72%) could be adapted for scalable production of the target compound.

Future Directions : Computational modeling (e.g., molecular docking) is recommended to predict target engagement relative to analogs.

This analysis integrates synthetic, structural, and functional insights to position this compound within the broader landscape of fluorinated heterocyclic therapeutics.

Biologische Aktivität

5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the class of pyran-2-carboxamides. Its molecular formula is with a molecular weight of approximately 369.35 g/mol. This compound is characterized by a complex structure that includes a pyranone ring, a fluorobenzyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities .

The synthesis of this compound typically involves several key steps:

- Formation of the Pyranone Ring : This is achieved through a Pechmann condensation reaction, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

- Introduction of the Fluorobenzyl Group : This is accomplished via nucleophilic substitution, where a fluorobenzyl halide reacts with the hydroxyl group of the pyranone ring.

- Attachment of the Methoxyphenyl Group : This step involves amide bond formation, where the carboxylic acid group of the pyranone reacts with an amine from the methoxyphenyl compound .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and receptors. The mechanism of action likely involves:

- Hydrophobic Interactions : The fluorobenzyl and methoxyphenyl groups interact with hydrophobic pockets within target proteins.

- Hydrogen Bonding : The pyranone ring can form hydrogen bonds with amino acid residues in target proteins, leading to modulation of biological pathways .

Inhibition Studies

Recent research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes involved in disease pathways. For instance, studies have shown that such compounds can inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders .

Potential Applications

The unique structure and biological activity suggest potential applications in:

- Anti-cancer therapies : Due to its ability to modulate enzyme activity linked to tumor progression.

- Anti-inflammatory treatments : By inhibiting MPO and other inflammatory mediators .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-fluorobenzoic acid | Contains a fluorobenzene moiety | Simpler structure without pyranone functionality |

| 4-methoxyphenylacetic acid | Contains methoxy and phenyl groups | Lacks the complex pyranone ring |

| 2-methoxybenzamide | A simple amide structure | Does not possess fluorinated substituents |

| 4-oxo-4H-pyran-2-carboxylic acid | A related pyranone derivative | Lacks additional aromatic substituents |

The uniqueness of this compound lies in its combination of functional groups that enhance its lipophilicity and enable specific interactions with biological targets, distinguishing it from simpler analogs .

Q & A

(Basic) What are the established synthetic routes for 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, and what key reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves a multi-step process:

Pyranone Core Formation : Cyclization of a diketone precursor (e.g., ethyl 4-oxo-4H-pyran-2-carboxylate) under acidic conditions (e.g., p-toluenesulfonic acid in ethanol) to form the pyranone ring .

Substituent Introduction :

- 4-Fluorobenzyloxy Group : Nucleophilic substitution or Mitsunobu reaction to attach the 4-fluorobenzyl moiety to the pyranone oxygen .

- 2-Methoxyphenyl Carboxamide : Amide coupling using carbodiimide reagents (e.g., EDC·HCl, HOBt) with 2-methoxyaniline .

Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, dichloromethane) for coupling reactions to enhance reactivity .

- Microwave-assisted synthesis reduces reaction time (e.g., 30–60 min at 100–120°C) while maintaining >80% yield .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to eliminate byproducts .

(Basic) Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 425.12) .

(Basic) What in vitro biological assays are recommended for initial screening of its bioactivity?

Answer:

- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Antimicrobial Screening : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorobenzyl and 2-methoxyphenyl groups?

Answer:

- Substituent Variations :

- Replace 4-fluorobenzyl with chlorobenzyl or unsubstituted benzyl to assess halogen effects on lipophilicity/binding .

- Modify the methoxy group position (2- vs. 4-methoxyphenyl) to study steric/electronic impacts on target affinity .

- Methodology :

(Advanced) What strategies mitigate low solubility or stability during biological testing?

Answer:

- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .

(Advanced) How should researchers analyze contradictory data from different substituent analogs?

Answer:

- Statistical Validation : Apply ANOVA/Tukey tests to compare bioactivity across analogs (e.g., IC₅₀ values) .

- Computational Modeling : Generate QSAR models (e.g., CoMFA) to identify physicochemical drivers (logP, polar surface area) of activity .

- Meta-Analysis : Aggregate data from analogs in public databases (e.g., PubChem BioAssay) to identify trends .

(Advanced) What computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .

- Binding Free Energy Calculations : Use MM/GBSA to quantify contributions of key residues (e.g., EGFR Thr790) .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near the pyranone carbonyl) .

(Advanced) How to optimize microwave-assisted synthesis for scalability?

Answer:

- Parameter Optimization :

- Power : 300–500 W for uniform heating without decomposition .

- Solvent : Use low-boiling solvents (e.g., ethanol) for rapid temperature control .

- Continuous Flow Systems : Integrate with microwave reactors for gram-scale production (yield >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.